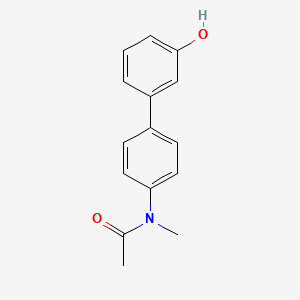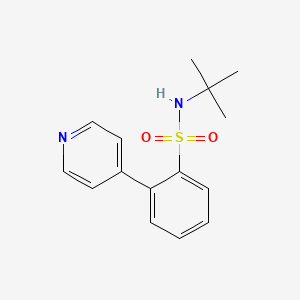
N-(3'-hydroxybiphenyl-4-yl)-N-methylacetamide
Vue d'ensemble
Description
N-(3'-hydroxybiphenyl-4-yl)-N-methylacetamide, commonly known as HAMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. HAMA belongs to the class of amides and is characterized by the presence of a biphenyl moiety and a methylacetamide group.
Mécanisme D'action
The exact mechanism of action of HAMA is not well understood, but it is believed to act as a reversible inhibitor of the target enzymes by binding to their active sites. The biphenyl moiety of HAMA is thought to play a crucial role in its binding affinity and selectivity towards specific enzymes.
Biochemical and Physiological Effects:
HAMA has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the induction of apoptosis in cancer cells. However, further studies are required to fully elucidate its mechanism of action and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of HAMA is its ease of synthesis and purification, making it an attractive candidate for use in various lab experiments. However, its low solubility in water and limited stability under certain conditions can limit its usefulness in some applications.
Orientations Futures
There are several potential future directions for the research and development of HAMA. These include:
1. Synthesis of HAMA derivatives with improved solubility and stability properties.
2. Investigation of the potential therapeutic applications of HAMA in the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer.
3. Development of novel drug delivery systems for HAMA to improve its bioavailability and target specificity.
4. Exploration of the potential applications of HAMA in material science, including the development of new functional materials and sensors.
In conclusion, HAMA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and purification, along with its potent inhibitory activity against various enzymes, make it an attractive candidate for use in various lab experiments and potential therapeutic applications. Further research is required to fully elucidate its mechanism of action and explore its potential applications in different fields.
Applications De Recherche Scientifique
HAMA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes, and their dysregulation has been linked to the development of various diseases, including Alzheimer's disease, glaucoma, and cancer.
Propriétés
IUPAC Name |
N-[4-(3-hydroxyphenyl)phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(17)16(2)14-8-6-12(7-9-14)13-4-3-5-15(18)10-13/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESDMGILVPXRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R*,2R*)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylcyclopropanecarboxamide](/img/structure/B4253748.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4253755.png)
![5-[(4-acetyl-1,4-diazepan-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4253758.png)


![ethyl 4-(4-chlorobenzyl)-1-{[(2-chloro-6-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4253773.png)
![4-(2-chloro-6-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253789.png)
![N-[2-(allyloxy)benzyl]-N-ethyl-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B4253804.png)
![N~1~-[2-(dimethylamino)ethyl]-N~1~-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1,1-cyclopropanedicarboxamide](/img/structure/B4253814.png)
![methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate](/img/structure/B4253818.png)

![4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine](/img/structure/B4253831.png)
![N,2-dimethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,6-naphthyridine-3-carboxamide trifluoroacetate](/img/structure/B4253838.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B4253841.png)